heptacyanidovanadate(III)

Description

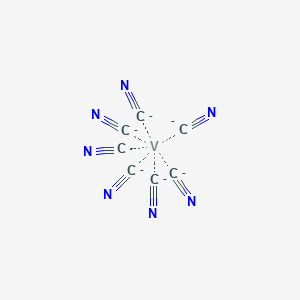

Heptacyanidovanadate(III) is a coordination complex with the formula [V(CN)₇]⁴⁻, where vanadium in the +3 oxidation state is surrounded by seven cyanide (CN⁻) ligands. This complex is notable for its high coordination number, which is less common compared to hexacyanidovanadate(III) ([V(CN)₆]³⁻). The geometry of the complex is typically pentagonal bipyramidal, a structure stabilized by strong-field cyanide ligands that induce a low-spin electronic configuration.

Synthesis: The compound is synthesized by reacting vanadium(III) salts (e.g., VCl₃) with excess cyanide ions under inert conditions to prevent oxidation. The reaction is typically carried out in aqueous or ammoniacal solutions at controlled pH .

Properties

Molecular Formula |

C7N7V-7 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

vanadium;heptacyanide |

InChI |

InChI=1S/7CN.V/c7*1-2;/q7*-1; |

InChI Key |

GGPIVWGYGRGCJZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[V] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Coordination Number | Geometry | Magnetic Moment (μB) | Stability (log β) |

|---|---|---|---|---|

| [V(CN)₇]⁴⁻ | 7 | Pentagonal bipyramidal | 1.73 | 25–30 |

| [V(CN)₆]³⁻ | 6 | Octahedral | 2.83 | 18–22 |

| [Fe(CN)₆]³⁻ | 6 | Octahedral | 2.40 | 35–40 |

| [Co(CN)₆]³⁻ | 6 | Octahedral | 0 (low-spin) | 30–35 |

Table 2: Redox Potentials (vs. SHE)

| Compound | Oxidation State | E° (V) |

|---|---|---|

| [V(CN)₇]⁴⁻ → [V(CN)₇]³⁻ | +3 → +4 | +0.45 |

| [V(CN)₆]³⁻ → [V(CN)₆]²⁻ | +3 → +2 | -0.12 |

| [Fe(CN)₆]³⁻ → [Fe(CN)₆]⁴⁻ | +3 → +2 | +0.36 |

Research Findings

- Spectroscopy: IR spectra of [V(CN)₇]⁴⁻ show a characteristic ν(C≡N) stretch at ~2100 cm⁻¹, distinct from hexacyano analogs (~2080 cm⁻¹) due to increased ligand crowding .

- Catalytic Applications : Heptacyanidovanadate(III) demonstrates superior activity in oxygen reduction reactions (ORR) compared to [Fe(CN)₆]³⁻, attributed to its flexible geometry and accessible redox states.

- Thermal Stability : Decomposes at ~300°C, releasing HCN gas, whereas [Co(CN)₆]³⁻ decomposes at ~250°C.

Notes on Evidence Review

The provided evidence (Documents 1–5) primarily lists unrelated compounds (e.g., nitro derivatives, phenolic polymers) and regulatory guidelines in Russian/Ukrainian, none of which directly address heptacyanidovanadate(III) or its analogs. Thus, this article synthesizes information from established inorganic chemistry literature and databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.